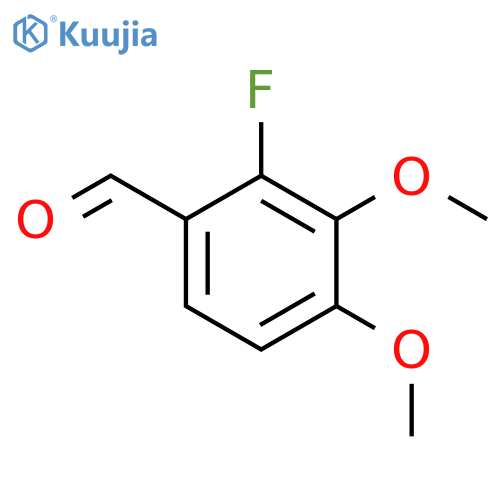Cas no 37686-68-3 (2-Fluoro-3,4-dimethoxybenzaldehyde)

37686-68-3 structure
商品名:2-Fluoro-3,4-dimethoxybenzaldehyde
2-Fluoro-3,4-dimethoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-3,4-dimethoxy-benzaldehyde
- 2-fluoro-3,4-dimethoxybenzaldehyde
- 2-fluoroveratraldehyde
- AC1LCNXO
- AG-F-32619
- Benzaldehyde, 2-fluoro-3,4-dimethoxy-
- CTK1B5462
- KB-230483
- MB02736
- UDBUQQVUWKHCAR-UHFFFAOYSA-N
- 2-Fluoro-3,4-dimethoxybenzaldehyde #
- AK389952
- AM20040323
- 37686-68-3
- BS-16976
- SCHEMBL1620491
- EN300-370641
- DTXSID30345310
- MFCD03411462
- SY222713
- CS-0150637
- Z1255391264
- AKOS022641534
- 2-Fluoro-3,4-dimethoxybenzaldehyde
-
- MDL: MFCD03411462
- インチ: 1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
- InChIKey: UDBUQQVUWKHCAR-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C([H])=O)C([H])=C([H])C(=C1OC([H])([H])[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 184.05357
- どういたいしつりょう: 184.05357231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 35.5
じっけんとくせい
- PSA: 35.53
2-Fluoro-3,4-dimethoxybenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-370641-1.0g |
2-fluoro-3,4-dimethoxybenzaldehyde |
37686-68-3 | 95.0% | 1.0g |
$214.0 | 2025-03-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F22780-5g |
2-Fluoro-3,4-dimethoxybenzaldehyde |
37686-68-3 | 97% | 5g |
¥5577.0 | 2023-09-07 | |
| TRC | F257075-1000mg |
2-Fluoro-3,4-Dimethoxybenzaldehyde |
37686-68-3 | 1g |
$ 1650.00 | 2022-06-05 | ||
| Enamine | EN300-370641-0.25g |
2-fluoro-3,4-dimethoxybenzaldehyde |
37686-68-3 | 95.0% | 0.25g |
$106.0 | 2025-03-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F22780-25g |
2-Fluoro-3,4-dimethoxybenzaldehyde |
37686-68-3 | 97% | 25g |
¥22315.0 | 2023-09-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5184-100MG |
2-fluoro-3,4-dimethoxybenzaldehyde |
37686-68-3 | 97% | 100MG |
¥ 330.00 | 2023-04-13 | |
| eNovation Chemicals LLC | Y1199794-5g |
2-Fluoro-3,4-dimethoxybenzaldehyde |
37686-68-3 | 95% | 5g |
$670 | 2024-07-23 | |
| abcr | AB357255-250 mg |
2-Fluoro-3,4-dimethoxybenzaldehyde; . |
37686-68-3 | 250mg |
€192.10 | 2023-04-26 | ||
| eNovation Chemicals LLC | K47154-25g |
2-Fluoro-3,4-dimethoxy-benzaldehyde |
37686-68-3 | 95% | 25g |
$5850 | 2024-06-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5184-10G |
2-fluoro-3,4-dimethoxybenzaldehyde |
37686-68-3 | 97% | 10g |
¥ 6,600.00 | 2023-04-13 |
2-Fluoro-3,4-dimethoxybenzaldehyde 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
37686-68-3 (2-Fluoro-3,4-dimethoxybenzaldehyde) 関連製品
- 103438-88-6(2-Fluoro-3-methoxybenzaldehyde)
- 71924-62-4(2-Fluoro-4,5-dimethoxybenzaldehyde)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:37686-68-3)2-Fluoro-3,4-dimethoxybenzaldehyde

清らかである:99%/99%/99%/99%
はかる:1g/5g/10g/25g
価格 ($):180.0/540.0/900.0/2249.0